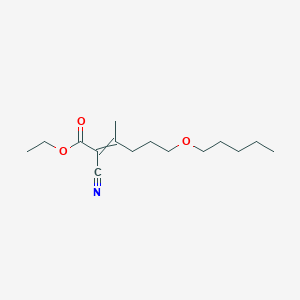
Ethyl 2-cyano-3-methyl-6-(pentyloxy)hex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-methyl-6-(pentyloxy)hex-2-enoate is an organic compound with the molecular formula C13H21NO3 This compound is characterized by the presence of a cyano group, an ester functional group, and a pentyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-methyl-6-(pentyloxy)hex-2-enoate typically involves the reaction of ethyl cyanoacetate with 3-methyl-6-(pentyloxy)hex-2-enal under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-methyl-6-(pentyloxy)hex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyano or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-methyl-6-(pentyloxy)hex-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-methyl-6-(pentyloxy)hex-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the ester group can participate in nucleophilic acyl substitution reactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-methyl-2-butenoate: Similar structure but lacks the pentyloxy group.
2-cyano-3-methyl-hex-2-enoic acid ethyl ester: Similar backbone but different substituents.
Uniqueness
Ethyl 2-cyano-3-methyl-6-(pentyloxy)hex-2-enoate is unique due to the presence of the pentyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
90158-44-4 |
|---|---|
Molecular Formula |
C15H25NO3 |
Molecular Weight |
267.36 g/mol |
IUPAC Name |
ethyl 2-cyano-3-methyl-6-pentoxyhex-2-enoate |
InChI |
InChI=1S/C15H25NO3/c1-4-6-7-10-18-11-8-9-13(3)14(12-16)15(17)19-5-2/h4-11H2,1-3H3 |
InChI Key |
XQEPPLPRVUNAPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCCCC(=C(C#N)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















